

# Application Notes and Protocols: Meso-1,2-Diphenylethylenediamine in Pharmaceutical Intermediate Synthesis

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## Compound of Interest

Compound Name:	meso-1,2-Diphenylethylenediamine
Cat. No.:	B1233172

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## Introduction

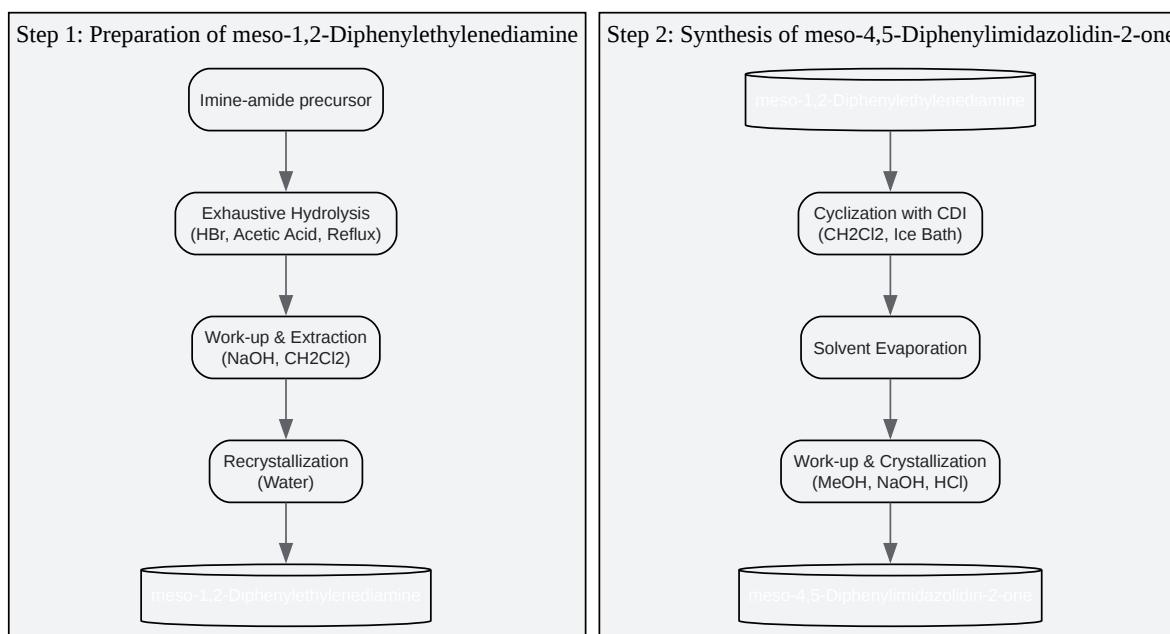
**Meso-1,2-Diphenylethylenediamine**, an achiral diamine, serves as a valuable building block in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry. Unlike its chiral counterparts, which are extensively used in asymmetric catalysis, the meso isomer provides a unique stereochemical scaffold for the creation of specific diastereomeric products. This document outlines a key application of **meso-1,2-diphenylethylenediamine** in the synthesis of meso-4,5-diphenylimidazolidin-2-one, a heterocyclic core found in compounds with antiviral properties, including those investigated as HIV protease inhibitors.

## Core Application: Synthesis of meso-4,5-Diphenylimidazolidin-2-one

A primary application of **meso-1,2-diphenylethylenediamine** in pharmaceutical intermediate synthesis is its use as a precursor for meso-4,5-diphenylimidazolidin-2-one. This imidazolidinone derivative is a key structural motif in various biologically active molecules and serves as a crucial intermediate for further elaboration into more complex drug candidates. The

synthesis involves a cyclization reaction with a carbonylating agent, such as 1,1'-carbonyldiimidazole (CDI), to form the five-membered heterocyclic ring.

## Experimental Workflow: Synthesis of meso-4,5-Diphenylimidazolidin-2-one



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Caption: Synthetic workflow for meso-4,5-diphenylimidazolidin-2-one.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of meso-4,5-diphenylimidazolidin-2-one from its imine-amide precursor.

Parameter	Value	Reference
Starting Material	1,2-diamino-N-benzoyl-N'-benzylidene-1,2-diphenylethane	<a href="#">[1]</a>
Intermediate	meso-1,2-diamino-1,2-diphenylethane	<a href="#">[1]</a>
Yield	65%	<a href="#">[1]</a>
Final Product	meso-4,5-diphenylimidazolin-2-one	<a href="#">[1]</a>
Yield	97%	<a href="#">[1]</a>
<b>Spectroscopic Data</b>		
meso-1,2-diamino-1,2-diphenylethane 1H NMR (400 MHz, CDCl3)	$\delta$ 7.41–7.26 (m, 10H), 4.02 (s, 2H), 1.33 (s, 4H)	<a href="#">[1]</a>
meso-1,2-diamino-1,2-diphenylethane 13C NMR (100 MHz, CDCl3)	$\delta$ 142.8, 128.3, 127.5, 127.4, 62.7	<a href="#">[1]</a>
meso-4,5-diphenylimidazolin-2-one 1H NMR (400 MHz, CDCl3)	$\delta$ 7.10–7.05 (m, 6H), 6.97–6.93 (m, 4H), 5.17 (s, 2H), 5.01 (broad s, 2H)	<a href="#">[1]</a>
meso-4,5-diphenylimidazolin-2-one 13C NMR (100 MHz, CDCl3)	$\delta$ 163.5, 137.0, 128.0, 127.8, 127.0, 61.8	<a href="#">[1]</a>

## Detailed Experimental Protocols

### Protocol 1: Synthesis of meso-1,2-diamino-1,2-diphenylethane[1]

Materials:

- 1,2-diamino-N-benzoyl-N'-benzylidene-1,2-diphenylethane (23.0 g, 57 mmol)
- Glacial acetic acid (115 ml)
- 48% aqueous HBr (230 ml)
- Diethyl ether (200 ml)
- 40% aqueous NaOH
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Water

**Procedure:**

- A suspension of 1,2-diamino-N-benzoyl-N'-benzylidene-1,2-diphenylethane in a mixture of glacial acetic acid and 48% aqueous HBr was heated to reflux for four days.
- The reaction mixture was then cooled in an ice bath, and diethyl ether was added. Vigorous stirring was continued for 30 minutes.
- The mixture was filtered, and the solid was washed with diethyl ether.
- The solid filtrate was added to 100 ml of ice-cold 40% aqueous NaOH.
- The aqueous layer was extracted three times with CH<sub>2</sub>Cl<sub>2</sub> (150 ml each).
- The combined organic extracts were evaporated to dryness.
- The resulting solid was recrystallized from water to yield meso-1,2-diamino-1,2-diphenylethane (7.8 g, 65% yield).

## Protocol 2: Synthesis of meso-4,5-diphenylimidazolidin-2-one[1]

**Materials:**

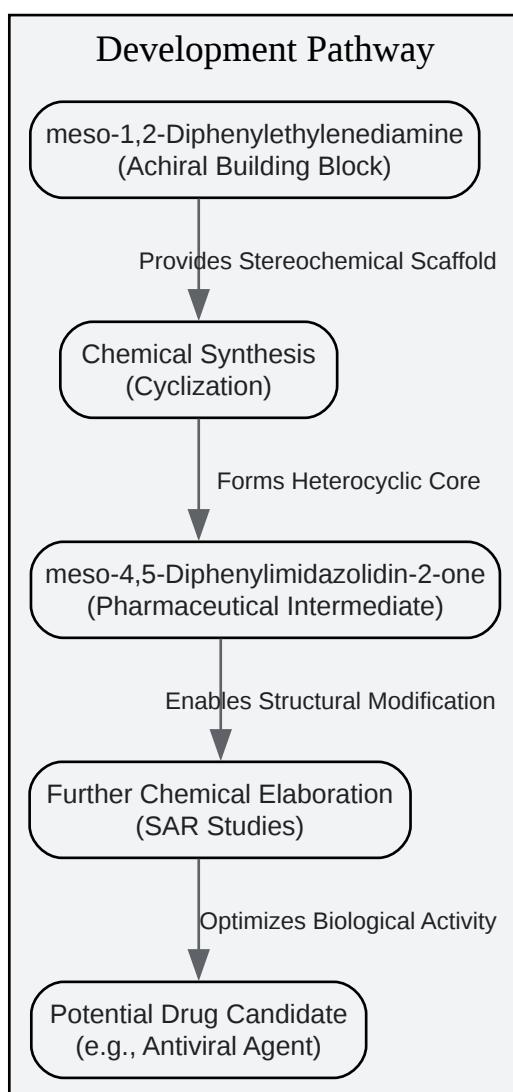
- meso-1,2-diamino-1,2-diphenylethane (5.095 g, 24 mmol)
- 1,1'-carbonyldiimidazole (CDI) (8.108 g, 50 mmol)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) (50 ml + 250 ml)
- Methanol (MeOH) (200 ml)
- 40% aqueous NaOH (20 ml)
- 0.5 M HCl

**Procedure:**

- A portion of the diamine was dissolved in CH<sub>2</sub>Cl<sub>2</sub> (50 ml) and cooled in an ice bath.
- A solution of 1,1'-carbonyldiimidazole in CH<sub>2</sub>Cl<sub>2</sub> (250 ml) was added dropwise to the cooled diamine solution.
- The mixture was stirred for two hours.
- The solvent was evaporated under reduced pressure.
- The resulting solid was taken up in MeOH (200 ml) and cooled in an ice bath.
- 20 ml of 40% aqueous NaOH was added, and the mixture was stirred for 30 minutes.
- Methanol was evaporated under reduced pressure.
- The remaining aqueous solution was cooled in an ice bath and acidified to pH = 1 with 0.5 M HCl, which induced crystallization of the title compound.
- The crystals were filtered to obtain meso-4,5-diphenylimidazolin-2-one (5.560 g, 97% yield).

## Logical Relationship: From Building Block to Pharmaceutical Intermediate

The synthesis of meso-4,5-diphenylimidazolidin-2-one from **meso-1,2-diphenylethylenediamine** is a clear example of how a simple, achiral building block can be converted into a more complex heterocyclic structure that serves as a key intermediate in the development of potential therapeutic agents. The imidazolidinone core is a known pharmacophore, and its synthesis is a critical step in the structure-activity relationship (SAR) studies of new drug candidates.



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Caption: Logical flow from starting material to potential drug candidate.

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## References

- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
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